molecular formula C15H22ClN3 B3375227 1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine CAS No. 1082942-54-8

1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine

Cat. No.: B3375227
CAS No.: 1082942-54-8
M. Wt: 279.81 g/mol
InChI Key: KVHQGRLDFUYUIC-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 3-chlorophenyl group attached to a piperazine ring, which is further substituted with a piperidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine typically involves the reaction of 3-chloroaniline with piperazine under specific conditions. One common method includes:

    Step 1: Reacting 3-chloroaniline with piperazine in the presence of a suitable solvent such as ethanol or methanol.

    Step 2: Heating the reaction mixture to a temperature range of 80-100°C for several hours to facilitate the formation of the desired product.

    Step 3: Purifying the product through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

    Catalytic Methods: Employing catalysts to enhance reaction rates and selectivity, thereby reducing production costs and time.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Methoxyphenyl)-4-(piperidin-4-yl)piperazine: Similar structure but with a methoxy group instead of a chloro group.

    1-(3-Fluorophenyl)-4-(piperidin-4-yl)piperazine: Similar structure but with a fluoro group instead of a chloro group.

    1-(3-Bromophenyl)-4-(piperidin-4-yl)piperazine: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

The presence of the 3-chlorophenyl group in this compound imparts unique chemical and biological properties, such as specific binding affinities and reactivity patterns, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-piperidin-4-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3/c16-13-2-1-3-15(12-13)19-10-8-18(9-11-19)14-4-6-17-7-5-14/h1-3,12,14,17H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHQGRLDFUYUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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